6-(2-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a heterocyclic compound that belongs to the class of organic compounds known as phenylpyridines . It has a molecular formula of C19H14F2N4O and an average mass of 352.337 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyridazin-7(6H)-one ring, which is a derivative of pyridazine. Pyridazine is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring .Scientific Research Applications
GPR39 Agonists and Zinc Modulation
Research has identified kinase inhibitors, including compounds structurally related to 6-(2-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, as novel GPR39 agonists. These compounds exhibit allosteric modulation by zinc, highlighting an unexpected role of zinc in small-molecule-induced activation of GPR39. This finding expands the potential off-targets of kinase inhibitors to include G protein-coupled receptors, offering new avenues for therapeutic interventions (Sato et al., 2016).
Anticancer Activity
Fluorinated compounds, including those related to the mentioned chemical structure, have shown significant anticancer activity. For instance, novel fluoro-substituted benzo[b]pyran compounds demonstrated potent anti-lung cancer activity at low concentrations, suggesting a potential application in cancer therapy (Hammam et al., 2005).
Anticonvulsant Activity
Analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, with modifications in the imidazole ring, have been synthesized and tested for anticonvulsant activity. Although less active than the parent compound against maximal electroshock-induced seizures in rats, these studies contribute to understanding the structural requirements for anticonvulsant efficacy (Kelley et al., 1995).
Anti-Inflammatory and Analgesic Activities
Imidazolyl acetic acid derivatives, incorporating fluoro-substituted phenyl groups, have been evaluated for their anti-inflammatory and analgesic activities. Compounds exhibited significant activity in models of inflammation and pain, indicating their potential for development as new anti-inflammatory and analgesic agents (Khalifa & Abdelbaky, 2008).
Properties
IUPAC Name |
1-(4-fluorophenyl)-6-[(2-fluorophenyl)methyl]-4-methylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O/c1-12-16-10-22-25(15-8-6-14(20)7-9-15)18(16)19(26)24(23-12)11-13-4-2-3-5-17(13)21/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKKDOVAOHVBFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.